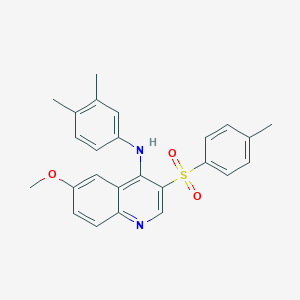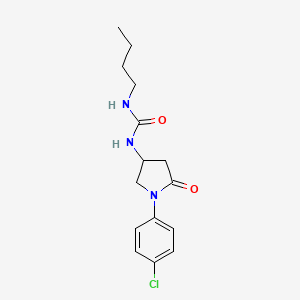
2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a quinazoline core substituted with a benzotriazole moiety, a bromine atom, and a phenyl group. This combination of functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via nucleophilic substitution reactions, where the brominated quinazoline reacts with benzotriazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Phenyl Group Addition: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with target proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-propoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(1,1’-biphenyl)-4-ylmethylene)acetohydrazide
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline stands out due to its unique combination of a quinazoline core with a benzotriazole moiety, bromine atom, and phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLMVUYTQAOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
![2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2656100.png)
![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)



![ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)


![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2656118.png)

